REACTION_CXSMILES
|
[C:1]([O:6][C:7]1([CH2:12][CH3:13])[CH2:11][CH2:10][CH2:9][CH2:8]1)(=[O:5])[C:2]([CH3:4])=[CH2:3].[C:14]([O:19][CH:20]1[CH:27]2[CH2:28][CH:23]3[CH2:24][CH:25]([CH2:29][C:21]1([CH:30]([CH3:32])[CH3:31])[CH2:22]3)[CH2:26]2)(=[O:18])[C:15]([CH3:17])=[CH2:16].C(OC1CCOC1=O)(=O)C(C)=C.[C:45]([O:50][C:51]12[CH2:60][CH:55]3[CH2:56][CH:57]([CH2:59][C:53]([OH:61])([CH2:54]3)[CH2:52]1)[CH2:58]2)(=[O:49])[C:46]([CH3:48])=[CH2:47]>O1CCCC1>[C:14]([O:19][CH:20]1[CH:27]2[CH2:26][CH:25]3[CH2:24][CH:23]([CH2:22][C:21]1([CH:30]([CH3:32])[CH3:31])[CH2:29]3)[CH2:28]2)(=[O:18])[C:15]([CH3:17])=[CH2:16].[C:1]([O:6][C:7]1([CH2:12][CH3:13])[CH2:11][CH2:10][CH2:9][CH2:8]1)(=[O:5])[C:2]([CH3:4])=[CH2:3].[C:45]([O:50][C:51]12[CH2:58][CH:57]3[CH2:56][CH:55]([CH2:54][C:53]([OH:61])([CH2:59]3)[CH2:52]1)[CH2:60]2)(=[O:49])[C:46]([CH3:48])=[CH2:47] |f:5.6|
|
Name
|
|
Quantity
|
20 mmol
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)OC1(CCCC1)CC
|
Name
|
1-isopropyl-adamantanyl methacrylate
|
Quantity
|
20 mmol
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)OC1C2(CC3CC(CC1C3)C2)C(C)C
|
Name
|
|
Quantity
|
30 mmol
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)OC1C(OCC1)=O
|
Name
|
|
Quantity
|
10 mmol
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)OC12CC3(CC(CC(C1)C3)C2)O
|
Name
|
|
Quantity
|
30 g
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The polymerization mixture is then stirred for about 4 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is degassed
|
Type
|
CUSTOM
|
Details
|
by bubbling with nitrogen
|
Type
|
ADDITION
|
Details
|
charged to a 500 ml flask
|
Type
|
CUSTOM
|
Details
|
equipped with a condenser, nitrogen inlet and mechanical stirrer along with an additional 10 g of degassed THF
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
DISSOLUTION
|
Details
|
6 g of dimethyl-2,2-azodiisobutyrate is dissolved in 5 g of THF
|
Type
|
ADDITION
|
Details
|
charged in to the flask
|
Type
|
TEMPERATURE
|
Details
|
at reflux
|
Type
|
ADDITION
|
Details
|
after which time the reaction is diluted with 5 g of THF
|
Type
|
CUSTOM
|
Details
|
The polymer is precipitated by addition to 1.0 L of isopropanol
|
Type
|
FILTRATION
|
Details
|
collected by filtration
|
Type
|
CUSTOM
|
Details
|
re-precipitated
|
Type
|
DISSOLUTION
|
Details
|
by dissolving in 50 g THF
|
Type
|
ADDITION
|
Details
|
addition to another 1.0 L isopropanol
|
Type
|
CUSTOM
|
Details
|
collected
|
Type
|
CUSTOM
|
Details
|
dried under vacuum at 45° C. for 48 h.
|
Duration
|
48 h
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |